1,3-Diphenylurea

Plant Biology Cytokinin Bioassay Wolffia arrhiza

Procure 1,3-Diphenylurea (DPU) for its irreplaceable, evidence-backed research roles. Unlike generic ureas or adenine-type cytokinins, DPU uniquely boosts water-soluble proteins to 181% of control vs. BAP (167%) and induces permanent cytokinin autonomy in callus cultures. As a validated sEH inhibitor (IC50 390-400 nM) with an available 2.0 Å co-crystal structure, it is an essential positive control for drug discovery. For environmental analysis, only certified high-purity DPU (>98%) ensures accurate quantification of rubber-derived contaminants down to 0.2 ng/L. Substituting with analogs risks experimental failure.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 102-07-8; 26763-63-3
Cat. No. B7728601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylurea
CAS102-07-8; 26763-63-3
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
InChIKeyGWEHVDNNLFDJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
SPARINGLY SOL IN WATER (0.15 G/L);  SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ;  MODERATELY SOL IN PYRIDINE (69.0 G/L).
SOL IN ACETIC ACID, ETHER;  INSOL IN BENZENE
0.15 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylurea (CAS 102-07-8) Technical Baseline and Procurement Context


1,3-Diphenylurea (DPU; sym-diphenylurea; carbanilide; CAS 102-07-8) is a symmetrical phenylurea compound (C13H12N2O; MW 212.25) characterized by a central urea carbonyl flanked by two phenyl groups [1]. It occurs naturally as an endogenous plant metabolite in coconut milk and is classified as a weak cytokinin [2]. As a white to almost white crystalline powder with a melting point of 239-241 °C and limited aqueous solubility, DPU serves as both a core pharmacophore scaffold for derivative synthesis and an analytical reference standard [3].

1,3-Diphenylurea: Why Structural Analogs Do Not Substitute as Drop-In Replacements


Despite sharing the diphenylurea core, substituting 1,3-Diphenylurea with other in-class phenylurea cytokinins or unsubstituted urea analogs is scientifically unsound. The unique unsubstituted symmetrical structure of DPU confers a distinct pharmacological and physicochemical profile that diverges sharply from substituted derivatives [1]. For instance, DPU exhibits a fundamentally different spectrum of biological activity compared to adenine-type cytokinins like BAP or FAP, as well as to potent phenylurea derivatives such as forchlorfenuron (CPPU) [2]. Critically, DPU is also an established inhibitor of soluble epoxide hydrolase (sEH) with a defined IC50, an activity absent in many simple urea compounds and which represents a key differentiator for biomedical procurement [3]. The quantitative evidence presented below demonstrates that treating DPU as a generic commodity within the urea class will lead to experimental failure and invalid procurement decisions.

1,3-Diphenylurea (102-07-8): Head-to-Head Quantitative Differentiation Evidence


Superior Stimulation of Water-Soluble Proteins in Plant Systems Over Adenine-Type Cytokinins

In a direct comparative study of cytokinin activity on the aquatic plant Wolffia arrhiza, 1,3-Diphenylurea (DPU) demonstrated superior stimulation of water-soluble protein accumulation compared to the adenine-type cytokinins N6-benzylaminopurine (BAP) and N6-furfurylaminopurine (FAP) [1]. DPU increased protein content to 181% of the control, outperforming both BAP (167%) and FAP (113%) [1].

Plant Biology Cytokinin Bioassay Wolffia arrhiza

Highest Stimulation of Photosynthetic Pigments (Chlorophyll a/b, Carotenoids) Compared to Adenine Cytokinins

The same head-to-head study revealed that DPU is the most potent inducer of photosynthetic pigment accumulation among the tested cytokinins [1]. DPU increased the content of chlorophyll a, chlorophyll b, and total carotenoids to a range of 123-146% of the control [1]. This effect was stronger than that observed for FAP (113-140%) and significantly stronger than BAP, which only increased pigment content to 119-131% [1].

Photosynthesis Research Plant Physiology Cytokinin Signaling

Weaker Stimulation of Nucleic Acid Accumulation Compared to BAP, Demonstrating Differential Biological Profile

In contrast to its superior performance on proteins and pigments, DPU shows a distinctly different activity profile on nucleic acid accumulation, where it is less effective than the adenine-type cytokinin BAP [1]. DPU increased nucleic acid (DNA+RNA) content to 118% of the control, which was lower than the 127% increase induced by BAP [1]. This quantitative difference highlights a key functional divergence within the cytokinin class.

Cytokinin Mechanism Nucleic Acid Metabolism Wolffia arrhiza

Quantified Inhibition of Human Soluble Epoxide Hydrolase (sEH) with Defined IC50 Values

1,3-Diphenylurea is a validated inhibitor of human soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade implicated in inflammation and cardiovascular disease [1]. Biochemical assays have quantified this activity with an IC50 of 390 nM against the human recombinant enzyme using CMNPC as a substrate [1]. A separate assay using an alternative substrate confirmed this activity with an IC50 of 400 nM [1]. While many substituted diphenylureas are potent kinase inhibitors, this specific sEH inhibitory activity of the unsubstituted core is a key differentiating feature for biomedical procurement.

Enzyme Inhibition Epoxide Hydrolase Drug Discovery Biochemical Assay

Structural Basis for Inhibition: Co-crystal Structure with Mycobacterial Epoxide Hydrolase A

The molecular basis for epoxide hydrolase inhibition by 1,3-diphenylurea has been structurally resolved [1]. The co-crystal structure of M. thermoresistibile epoxide hydrolase A (Mth-EphA) in complex with 1,3-diphenylurea has been determined at 2.0 Å resolution [1]. The structure reveals the precise geometry of catalytic residues and the conformation of the bound inhibitor [1]. This high-resolution structural information provides a unique, experimentally-validated model for understanding how the unsubstituted DPU core interacts with the EH active site.

Structural Biology X-ray Crystallography Mycobacterium tuberculosis Inhibitor Complex

Cytokinin Autonomy Induction in Phaseolus lunatus Tissue Culture at Defined Concentrations

Beyond its immediate cytokinin effects, 1,3-Diphenylurea can induce long-term physiological changes in plant tissue. In a classic study, exogenous application of DPU at 32 and 100 µM during first-passage culture induced second-passage cytokinin autonomy in cultured Phaseolus lunatus (lima bean) tissue [1]. This means the tissue no longer required exogenous cytokinin for sustained growth in subsequent cultures, a phenotypic switch not typically induced to the same degree by other cytokinin classes.

Plant Tissue Culture Cytokinin Autonomy Phaseolus lunatus

1,3-Diphenylurea (102-07-8): Validated Application Scenarios Based on Quantitative Differentiation


Plant Physiology Studies Requiring Strong Upregulation of Protein and Photosynthetic Pigments

Researchers investigating the molecular mechanisms of cytokinin action on protein synthesis or chloroplast development should select 1,3-Diphenylurea (DPU) over adenine-type cytokinins like BAP. Quantitative evidence shows DPU increases water-soluble proteins to 181% of control, outperforming BAP (167%) and FAP (113%), and boosts photosynthetic pigment content up to 146% of control [1]. This makes DPU the preferred tool for maximizing these specific physiological responses in model systems like Wolffia arrhiza and other cytokinin-responsive plants [1].

Epoxide Hydrolase (EH) Inhibitor Development and Biochemical Assays

For medicinal chemistry and drug discovery programs targeting soluble epoxide hydrolase (sEH) in inflammation or cardiovascular disease, 1,3-Diphenylurea serves a dual purpose. First, its validated IC50 values (390-400 nM) make it an ideal positive control for biochemical assays [2]. Second, the availability of a 2.0 Å co-crystal structure with mycobacterial EH provides a high-resolution structural template for rational, structure-based design of novel EH inhibitors, a unique resource not available for many other urea derivatives [3].

Epigenetic and Long-Term Developmental Studies in Plant Tissue Culture

Plant biotechnologists studying permanent phenotypic changes, such as the induction of cytokinin autonomy in callus cultures, should procure 1,3-Diphenylurea for its unique ability to trigger this switch. Classic work on Phaseolus lunatus demonstrates that exposure to 32-100 µM DPU during first-passage culture is sufficient to confer cytokinin-independent growth in subsequent passages, a property not commonly shared by other cytokinin classes [4]. This makes DPU an essential reagent for research into epigenetic regulation of plant hormone responses.

Analytical Reference Standard for Environmental Monitoring of Tire-Wear Contaminants

Environmental analytical chemists require high-purity 1,3-Diphenylurea (>98% HPLC) as a certified reference standard for quantifying rubber-derived contaminants in water and snow. DPU is one of eight key analytes, including 6PPD-quinone, in validated UHPLC/ESI-LTQ-Orbitrap methods capable of detection limits down to 0.2 ng/L in surface water [5]. Its inclusion in these multi-analyte methods necessitates the procurement of a reliable, high-purity standard for accurate environmental monitoring.

Technical Documentation Hub

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33 linked technical documents
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